molecular formula C13H27N3O3S B5580843 1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-3-piperidinecarboxamide

Cat. No.: B5580843
M. Wt: 305.44 g/mol
InChI Key: BJGBNSBJUJFURS-UHFFFAOYSA-N
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Description

1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C13H27N3O3S and its molecular weight is 305.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.17731291 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nucleophilic Substitution Reactions

1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-3-piperidinecarboxamide is related to compounds that undergo nucleophilic substitution reactions. For instance, Sekiguchi, Horie, and Suzuki (1988) studied aromatic nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalene with primary or secondary amines, highlighting the reactivity of dimethylamino groups in such contexts S. Sekiguchi, T. Horie, T. Suzuki, 1988.

Synthesis of O-Substituted Derivatives

Khalid et al. (2013) synthesized O-substituted derivatives of a related compound, 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine, showcasing the process of coupling and substitution in the presence of sodium hydride and dimethyl formamide to achieve a series of O-substituted derivatives with potential bioactivity H. Khalid et al., 2013.

Heterocyclic Syntheses

Martin, Meth–Cohn, and Suschitzky (1974) explored heterocyclic syntheses involving compounds with dimethylamino groups. Their work includes the preparation of various ortho-dialkylamino-benzenesulphonyl azides and their thermal decomposition to yield mesoionic spirobenzothiadiazoles, providing insights into the thermal properties and reaction mechanisms of these compounds John R. Martin, O. Meth–Cohn, H. Suschitzky, 1974.

Antibacterial Activity of Sulfonamides

Ajani et al. (2013) synthesized a series of N,N-diethyl amide bearing sulfonamides, investigating their antimicrobial activity. This research highlights the potential of sulfonamide derivatives, including compounds related to this compound, as antibacterial agents O. Ajani et al., 2013.

Mechanism of Action

If the compound is biologically active, the mechanism of action would describe how it interacts with biological systems or processes .

Safety and Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity levels, and its environmental impact .

Future Directions

This could include potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future .

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(2-methylbutan-2-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O3S/c1-6-13(2,3)14-12(17)11-8-7-9-16(10-11)20(18,19)15(4)5/h11H,6-10H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGBNSBJUJFURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1CCCN(C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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